N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

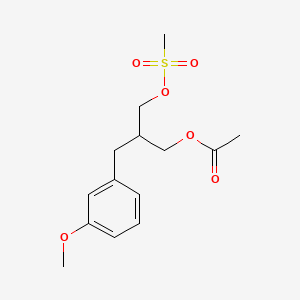

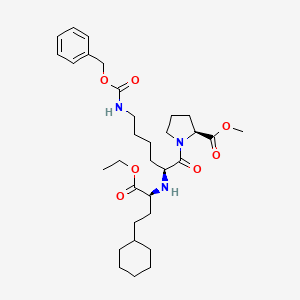

“N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester” is an impurity of Lisinopril , a medication of the angiotensin-converting enzyme inhibitor class that is used to treat high blood pressure . It has a molecular formula of C32H49N3O7 and a molecular weight of 587.75 .

Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-1- [(2S)-2- [(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6- (phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound appears as a light yellow oil . It is soluble in DMSO and Methanol . It should be stored at -20°C .Scientific Research Applications

Pharmacological Efficacy in Various Patient Populations

Lisinopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated efficacy in lowering blood pressure in elderly patients with hypertension. Clinical trials have shown that lisinopril effectively reduces blood pressure in this demographic, with a significant portion of elderly patients responding positively to treatment. The dosage effective for elderly patients typically ranges from 2.5 to 40 mg/day, requiring adjustments for those with significant renal impairment. Additionally, lisinopril has been effective in treating congestive heart failure, improving exercise duration and left ventricular ejection fraction without significantly affecting ventricular ectopic beats. It has shown similar efficacy to enalapril and digoxin and is either comparable or superior to captopril in most endpoints. Economic studies suggest that lisinopril is a cost-saving option compared with other ACE inhibitors in some markets, especially when adhering to the GISSI-3 protocol for acute myocardial infarction. Moreover, lisinopril treatment in patients with diabetic nephropathy and hypertension has resulted in controlled blood pressure and either improved or maintained albuminuria levels, comparable or superior to those achieved with calcium channel blockers, diuretics, and beta-blockers (Langtry & Markham, 1997).

Renoprotective Effects and Management of Diabetes Mellitus Complications

Lisinopril preserves renal function in hypertensive patients with non-insulin-dependent or insulin-dependent diabetes mellitus (NIDDM or IDDM) and early or overt nephropathy without adversely affecting glycemic control or lipid profiles. Evidence suggests that lisinopril's renoprotective effects may surpass those of comparator drugs such as calcium channel blockers, diuretics, and beta-blockers, despite similar antihypertensive efficacy. The EUCLID trial highlighted lisinopril's renoprotective nature in normotensive patients with IDDM and microalbuminuria. Furthermore, lisinopril has shown benefits beyond nephropathy management, including potential slowing of retinopathy progression and preliminary evidence of neurological function improvement. Post-hoc analysis from the GISSI-3 trial indicates a mortality reduction in diabetic patients post-myocardial infarction when lisinopril is administered early. The drug's tolerability profile is consistent with ACE inhibitors, with no additional risk of hypotension or renal dysfunction in diabetic patients experiencing acute myocardial infarction (Goa, Haria, & Wilde, 1997).

properties

IUPAC Name |

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h5,8-9,15-16,24,26-28,34H,3-4,6-7,10-14,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMYWPGUYUKPHF-KCHLEUMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)